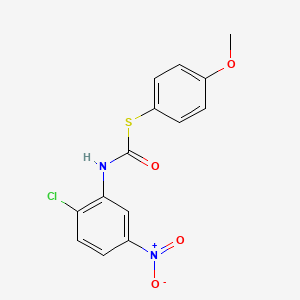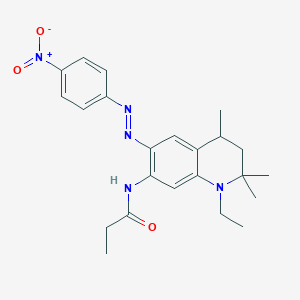
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is a complex organic compound with the molecular formula C23H29N5O3 and a molecular weight of 423.519 g/mol This compound is known for its unique structural features, which include a quinoline core substituted with an ethyl group, a nitrophenylazo group, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is synthesized through a series of reactions, including cyclization and substitution reactions. The nitrophenylazo group is introduced through a diazotization reaction, followed by coupling with the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide undergoes various chemical reactions, including:
Oxidation: The nitrophenylazo group can be oxidized to form nitroso derivatives.
Reduction: The nitrophenylazo group can be reduced to form amines.
Substitution: The ethyl and trimethyl groups on the quinoline core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted quinoline derivatives .
Applications De Recherche Scientifique
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves its interaction with specific molecular targets and pathways. The nitrophenylazo group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolyl)propionamide
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
Uniqueness
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenylazo group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1097926-46-9 |
|---|---|
Formule moléculaire |
C23H29N5O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[1-ethyl-2,2,4-trimethyl-6-[(4-nitrophenyl)diazenyl]-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C23H29N5O3/c1-6-22(29)24-19-13-21-18(15(3)14-23(4,5)27(21)7-2)12-20(19)26-25-16-8-10-17(11-9-16)28(30)31/h8-13,15H,6-7,14H2,1-5H3,(H,24,29) |
Clé InChI |
FRLJSCUIZQVGFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

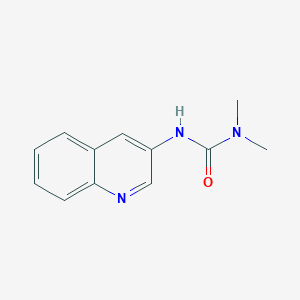
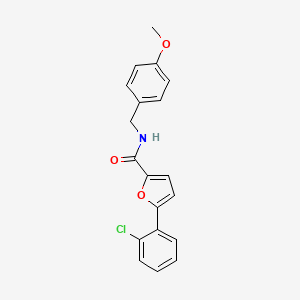
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)

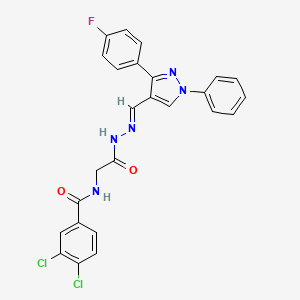
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

